Cas no 56661-50-8 (4-chloro-N-(3,4-dichlorophenyl)benzamide)

4-Chloro-N-(3,4-dichlorophenyl)benzamide is a halogenated benzamide derivative with potential applications in agrochemical and pharmaceutical research. Its molecular structure, featuring multiple chlorine substituents, enhances stability and reactivity, making it a valuable intermediate in synthetic chemistry. The compound exhibits notable lipophilicity, which may influence its bioavailability and interaction with biological targets. Its well-defined crystalline form ensures consistent purity and handling properties. Researchers may explore its utility in developing herbicides, fungicides, or bioactive molecules due to its electrophilic aromatic substitution sites. The compound’s high melting point and low solubility in water suggest suitability for controlled-release formulations. Proper handling is advised due to its halogenated nature.
4-chloro-N-(3,4-dichlorophenyl)benzamide structure
56661-50-8 structure
Product Name:4-chloro-N-(3,4-dichlorophenyl)benzamide
CAS No:56661-50-8
MF:C13H8Cl3NO
MW:300.567720413208
CID:945747
Update Time:2025-05-20

4-chloro-N-(3,4-dichlorophenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(3,4-dichlorophenyl)benzamide
    • benzamide, 4-chloro-N-(3,4-dichlorophenyl)-
    • Inchi: 1S/C13H8Cl3NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18)
    • InChI Key: ZUKGOIHTIKKVBD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(C1C=CC(=CC=1)Cl)=O)Cl

Computed Properties

  • Exact Mass: 298.96734

Experimental Properties

  • PSA: 29.1

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Additional information on 4-chloro-N-(3,4-dichlorophenyl)benzamide

4-Chloro-N-(3,4-Dichlorophenyl)Benzamide (CAS No. 56661-50-8)

4-Chloro-N-(3,4-Dichlorophenyl)Benzamide, also known by its CAS number 56661-50-8, is a chemical compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with chlorinated substituents. The presence of chlorine atoms at specific positions on the aromatic rings imparts distinct chemical and physical properties to the molecule.

The synthesis of 4-chloro-N-(3,4-dichlorophenyl)benzamide typically involves a multi-step process, often starting with the preparation of the corresponding acid chloride followed by nucleophilic substitution with an amine. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for large-scale applications.

One of the most notable applications of 4-chloro-N-(3,4-dichlorophenyl)benzamide is in the field of drug discovery. Its structure has been exploited in the development of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in cell proliferation and apoptosis. Although further research is needed to validate its efficacy in clinical settings, these findings highlight its potential as a lead compound for drug development.

In addition to its pharmacological applications, 4-chloro-N-(3,4-dichlorophenyl)benzamide has also found use in agrochemicals. Its ability to interact with specific receptors in plants has led to its investigation as a potential herbicide or fungicide. Recent research has focused on optimizing its bioavailability and reducing environmental toxicity, which are critical factors for its commercialization in agricultural products.

The physical and chemical properties of 4-chloro-N-(3,4-dichlorophenyl)benzamide make it suitable for various industrial applications as well. Its high melting point and stability under certain conditions make it a candidate for use in high-performance materials such as polymers or coatings. Furthermore, its ability to act as a precursor in organic synthesis reactions has expanded its utility in chemical manufacturing.

From an environmental perspective, understanding the fate and transport of 4-chloro-N-(3,4-dichlorophenyl)benzamide in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have employed advanced analytical techniques to evaluate its degradation pathways under different environmental conditions. These findings are essential for developing strategies to mitigate any adverse effects associated with its use.

In conclusion, 4-chloro-N-(3,4-dichlorophenyl)benzamide (CAS No. 56661-50-8) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical structure and favorable properties continue to drive research into new uses and optimizations. As scientific advancements unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

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